Methyl 4-(3-cyanopyridin-2-yl)-5-formyl-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents due to its unique structural features and functional groups.
The synthesis and characterization of methyl 4-(3-cyanopyridin-2-yl)-5-formyl-1H-pyrrole-3-carboxylate can be traced through various scientific studies and patents, which explore its chemical properties and biological activities. The compound has been referenced in the context of its pharmacological activities and synthesis methods, highlighting its relevance in ongoing research in organic chemistry and drug development.
This compound is classified as a pyrrole derivative, specifically a substituted pyrrole with both a formyl group and a carboxylate moiety. It is also categorized under heterocyclic compounds due to the presence of nitrogen in the ring structure.
The synthesis of methyl 4-(3-cyanopyridin-2-yl)-5-formyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common approach includes:
The reactions are generally conducted under controlled temperatures and conditions to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Methyl 4-(3-cyanopyridin-2-yl)-5-formyl-1H-pyrrole-3-carboxylate features a pyrrole ring substituted at positions 4 and 5 with a carboxylate group and a formyl group, respectively, along with a cyanopyridine moiety at position 3.
Key structural data include:
Methyl 4-(3-cyanopyridin-2-yl)-5-formyl-1H-pyrrole-3-carboxylate can participate in several chemical reactions:
The reactivity is influenced by the electronic effects of substituents on the pyrrole ring and the sterics around reactive sites. Reaction conditions such as temperature, solvent, and catalysts play crucial roles in determining yields and product distributions.
The mechanism of action for methyl 4-(3-cyanopyridin-2-yl)-5-formyl-1H-pyrrole-3-carboxylate largely depends on its interactions within biological systems:
Research indicates that compounds with similar structures exhibit significant biological activities, including antiproliferative effects on cancer cell lines, suggesting potential therapeutic applications.
Methyl 4-(3-cyanopyridin-2-yl)-5-formyl-1H-pyrrole-3-carboxylate is typically characterized by:
Key chemical properties include:
Relevant analyses such as Infrared (IR) spectroscopy provide insights into functional groups present, while NMR confirms molecular structure.
Methyl 4-(3-cyanopyridin-2-yl)-5-formyl-1H-pyrrole-3-carboxylate has potential applications in various fields:
The convergent synthesis of methyl 4-(3-cyanopyridin-2-yl)-5-formyl-1H-pyrrole-3-carboxylate requires strategic bond disconnections between the pyrrole and pyridine domains. The most efficient route employs a Suzuki-Miyaura cross-coupling between 3-cyanopyridin-2-yl boronic acid derivatives and halogenated pyrrole precursors. This approach capitalizes on the orthogonal reactivity of halogenated heterocycles, where bromine at the pyrrole C4 position demonstrates enhanced reactivity over chlorine in palladium-catalyzed couplings [5]. Alternative pathways include:
Table 1: Comparative Analysis of Synthetic Routes to Pyrrole-Cyanopyridine Hybrids
Strategy | Key Intermediate | Yield Range | Key Advantage | Limitation |
---|---|---|---|---|
Suzuki Coupling | Methyl 4-bromo-5-formyl-1H-pyrrole-3-carboxylate | 65-78% | High regioselectivity | Requires halogenated precursors |
Vilsmeier-Haack | Methyl 4-(3-cyanopyridin-2-yl)-1H-pyrrole-3-carboxylate | 45-60% | Direct formylation | Over-oxidation concerns |
Knorr Synthesis | 2-(3-Cyanopyridin-2-yl)-3-oxobutanoate | 30-52% | Atom-economic pyrrole formation | Mixture of regioisomers possible |
Tandem Deprotection/Coupling | Boc-protected methyl pyrrole-3-carboxylate | 55-70% | Single-pot operation | Acid-sensitive substrates incompatible |
Regiocontrol challenges emerge from the competing reactivities of the cyanopyridine and pyrrole rings. Computational modeling reveals that the 3-cyanopyridine group exerts moderate electron-withdrawing effects on the adjacent pyrrole ring, necessitating adjusted reaction stoichiometries to compensate for reduced nucleophilicity at C5 [10].
Achieving precise functionalization at the pyrrole C4 and C5 positions demands tailored catalytic systems:
Electrophilic substitutions require careful modulation due to the enhanced π-deficiency imparted by the electron-withdrawing 3-cyanopyridin-2-yl group. While classical electrophiles (e.g., bromine, acetyl chloride) exhibit poor regioselectivity, N-halo succinimide reagents under mild conditions (-20°C) selectively functionalize the C5 position without compromising the formyl group [7]. Microwave-assisted halogenation (100°C, 15 min) further enhances conversion rates to >90% while minimizing decomposition pathways [5].
The simultaneous presence of electrophilic (formyl) and nucleophilic (carboxylate) groups necessitates sequential protection/deprotection strategies:
Table 2: Optimization of Key Functional Group Installations
Functional Group | Method | Conditions | Yield | Purity (HPLC) | Key Side Product |
---|---|---|---|---|---|
Formyl (C5) | Vilsmeier-Haack | POCl₃ (1.2 eq), DMF, 0°C→60°C, 4h | 75% | 98.2% | Bis(formyl) adduct (<5%) |
Methyl ester | Diazomethane | CH₂N₂, Et₂O, 0°C, 30 min | 99% | 99.5% | N-methylation (not detected) |
Methyl ester | TMS-diazomethane | TMSCHN₂, MeOH, 25°C, 1h | 95% | 98.7% | O-methylated amidine (<0.5%) |
Formyl (C5) | DMF/POCl₃ with acetal | Ac-protected pyrrole, then hydrolysis | 82% | 97.8% | Deacylated aldehyde (3-7%) |
Critical to preserving aldehyde integrity is pH control during workup. Bicarbonate buffers (pH 7.5-8.5) effectively neutralize acidic reagents while preventing aldol condensation, which becomes significant above pH 9.0 due to enolate formation [5] [10].
Sustainable synthesis of this multifunctional heterocycle incorporates several innovative technologies:
Life cycle assessment (LCA) studies demonstrate that continuous flow processing of the critical coupling step diminishes energy consumption by 60% relative to batch reactors. Immobilized catalysts (Pd on magnetic nanoparticles) enable catalyst reuse for >15 cycles without significant leaching (<0.5 ppm Pd per run) [5] [8]. These integrated approaches achieve E-factors < 15, positioning the target compound as a sustainable building block for medicinal chemistry applications.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0